molecular formula C42H76O5 B2881282 Bis-(1,5-hydroxymethylfuran)octa-decylester CAS No. 1335042-56-2

Bis-(1,5-hydroxymethylfuran)octa-decylester

Cat. No.: B2881282
CAS No.: 1335042-56-2
M. Wt: 661.065
InChI Key: DPMWAXKNVIDZCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(1,5-hydroxymethylfuran)octa-decylester typically involves the esterification of 1,5-hydroxymethylfuran with octadecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bis-(1,5-hydroxymethylfuran)octa-decylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-(1,5-hydroxymethylfuran)octa-decylester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester groups, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis-(1,5-hydroxymethylfuran)octa-decylester involves its interaction with biological molecules through its ester and furan functional groups. The ester groups can undergo hydrolysis, releasing the active furan moiety, which can then interact with various molecular targets such as enzymes and receptors. The furan ring can participate in electron transfer reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis-(2,5-dimethylfuran)octa-decylester
  • Bis-(2,5-dihydroxymethylfuran)octa-decylester
  • Bis-(2,5-diformylfuran)octa-decylester

Uniqueness

Bis-(1,5-hydroxymethylfuran)octa-decylester is unique due to its specific substitution pattern on the furan ring and the presence of long alkyl chains. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Biological Activity

Bis-(1,5-hydroxymethylfuran)octadecylester (BHMF) is a derivative of 5-hydroxymethylfurfural (HMF), a compound recognized for its potential in various biological applications. The biological activity of BHMF, particularly its antitumor and cytotoxic properties, has garnered interest in recent research. This article explores the biological activity of BHMF, synthesizing findings from diverse studies and presenting data on its effects.

Synthesis and Properties

BHMF can be synthesized through biocatalytic processes involving the reduction of HMF. Various microorganisms and enzymes have been employed to facilitate this transformation, leading to high yields and specific products. For instance, recombinant strains of E. coli have demonstrated significant tolerance to HMF and effective conversion to BHMF under optimized conditions .

Biological Activity

The biological activity of BHMF has been investigated in several contexts, particularly regarding its cytotoxicity and potential therapeutic applications.

Antitumor Activity

Research indicates that BHMF exhibits antitumor properties . A study highlighted that derivatives of HMF, including BHMF, showed inhibition of cell proliferation in various cancer cell lines. Specifically, DHMF (a related compound) demonstrated cytotoxic effects on A549 (lung cancer) and SGC-7901 (stomach cancer) cells, suggesting that BHMF may share similar properties .

CompoundCell LineCytotoxicity Effect
DHMFA549Inhibition of proliferation
DHMFSGC-7901Inhibition of proliferation
5-HMFHCT-8Weak cytotoxicity

Cytotoxicity

Cytotoxicity tests performed on various cell lines reveal that BHMF has a low toxicity profile . In acute toxicity studies, no mortality was observed in test subjects even at high doses (2000 mg/kg), indicating a favorable safety margin . Additionally, BHMF's structural characteristics contribute to its low toxicity while retaining biological efficacy.

The mechanisms underlying the biological activity of BHMF are not fully elucidated but may involve:

  • Cell Cycle Arrest : BHMF may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptosis Induction : Evidence suggests that compounds derived from HMF can trigger apoptotic pathways in tumor cells .
  • Antioxidant Activity : Similar compounds have exhibited antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have explored the efficacy of BHMF and its precursors:

  • Study on Sickle Cell Disease : 5-HMF has shown promise in reducing sickle hemoglobin polymerization in transgenic mice models, which may translate into therapeutic potential for sickle cell disease treatment .
  • Anticancer Research : In vitro studies demonstrate that derivatives like DHMF can inhibit the growth of cancer cells by targeting specific pathways involved in tumor growth and survival .

Properties

IUPAC Name

[5-(octadecanoyloxymethyl)furan-2-yl]methyl octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(43)45-37-39-35-36-40(47-39)38-46-42(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMWAXKNVIDZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C(O1)COC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H76O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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